2-[3-(4-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[3-(4-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that includes a chlorobenzyl group, a phenyl group, and a methoxyphenyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Imidazolidinone Core: This step involves the reaction of a chlorobenzyl derivative with a phenyl isocyanate under controlled conditions to form the imidazolidinone core.
Thioxo Substitution:
Acetamide Formation: The final step involves the acylation of the intermediate compound with 4-methoxyphenyl acetic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide: shares structural similarities with other imidazolidinone derivatives and thioxo compounds.
Uniqueness
- The presence of the chlorobenzyl, phenyl, and methoxyphenyl groups in the same molecule makes it unique compared to other similar compounds. This unique structure may contribute to its distinct chemical and biological properties.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it an interesting subject for further research and development.
Properties
Molecular Formula |
C25H22ClN3O3S |
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Molecular Weight |
480.0 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H22ClN3O3S/c1-32-21-13-11-19(12-14-21)27-23(30)15-22-24(31)29(20-5-3-2-4-6-20)25(33)28(22)16-17-7-9-18(26)10-8-17/h2-14,22H,15-16H2,1H3,(H,27,30) |
InChI Key |
HRSWLUWJAMYGSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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